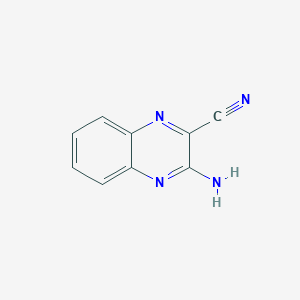
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Übersicht
Beschreibung
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a compound that has been studied for its potential anti-Trypanosoma cruzi activity . Trypanosoma cruzi is the protozoan parasite that causes Chagas disease . The compound has been used in the preparation of Sb(III) and Pd(II) and Cu(II) complexes to improve its anti-Trypanosoma cruzi activity .
Synthesis Analysis
The synthesis of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide involves the preparation of Sb(III) complexes . Additionally, Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands .
Molecular Structure Analysis
The molecular formula of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is C9H6N4O2, with a molecular weight of 202.170 .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide primarily include its complexation with metals such as antimony (Sb), palladium (Pd), and copper (Cu) . These reactions generally increase the anti-Trypanosoma cruzi activity of the 3-aminoquinoxaline ligands .
Physical And Chemical Properties Analysis
The IR spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide shows vibrations attributed to ν (C≡N) at 2,237 cm −1 (5), 2,234 cm −1 (6), and 2,239 cm −1 (7), suggesting that the cyanide nitrogen is not involved in coordination and that complexation probably occurs through N (4) → O .
Wissenschaftliche Forschungsanwendungen
Anti-Trypanosoma cruzi Activity Improvement
Scientific Field: Medicinal Chemistry Research
Summary of the Application
The compound is used to improve the anti-Trypanosoma cruzi activity of certain ligands. Trypanosoma cruzi is the infectious agent of Chagas’ disease, a major parasitic disease burden in Latin America .
Methods of Application or Experimental Procedures
Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .
Results or Outcomes: Coordination to antimony resulted in a 2- to 12-fold increase of the trypanosomicidal activity .
Anti-Trypanosoma cruzi Activity Improvement with Palladium and Copper
Scientific Field: Medicinal Chemistry Research
Methods of Application or Experimental Procedures
Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that the metal complexation modified the activity of the ligands in different manners .
Anti-Mycobacterium Tuberculosis Activity
Scientific Field: Medicinal Chemistry Research
Summary of the Application
The compound is used to improve the anti-Mycobacterium tuberculosis activity. Mycobacterium tuberculosis is the infectious agent of tuberculosis .
Methods of Application or Experimental Procedures
A series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were tested against clinical isolates of M. tuberculosis .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Anti-Trypanosoma cruzi Activity Improvement with Palladium and Copper
Scientific Field: Medicinal Chemistry Research
Methods of Application or Experimental Procedures
Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that the metal complexation modified the activity of the ligands in different manners .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Anti-Mycobacterium Tuberculosis Activity
Scientific Field: Medicinal Chemistry Research
Summary of the Application
The compound is used to improve the anti-Mycobacterium tuberculosis activity. Mycobacterium tuberculosis is the infectious agent of tuberculosis .
Methods of Application or Experimental Procedures
A series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were tested against clinical isolates of M. tuberculosis .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Anti-Trypanosoma cruzi Activity Improvement with Palladium and Copper
Scientific Field: Medicinal Chemistry Research
Methods of Application or Experimental Procedures
Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that the metal complexation modified the activity of the ligands in different manners .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Zukünftige Richtungen
The future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide could involve further exploration of its anti-Trypanosoma cruzi activity, particularly in relation to its complexation with various metals . Additionally, more research could be conducted to fully understand its mechanism of action and to investigate its safety and potential hazards.
Eigenschaften
IUPAC Name |
3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCESZATUMTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


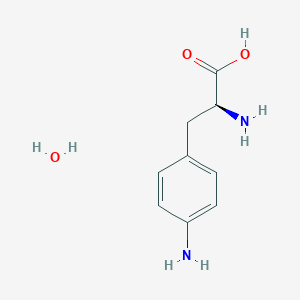
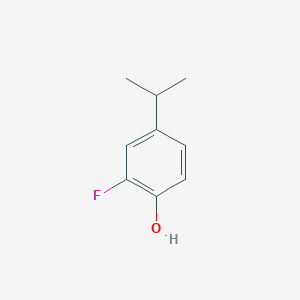



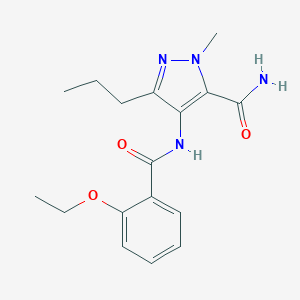
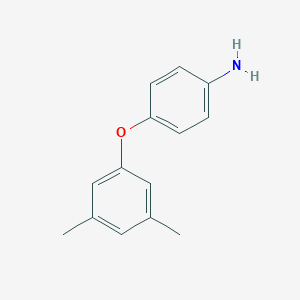
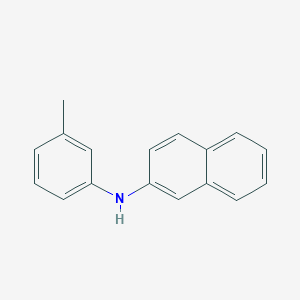

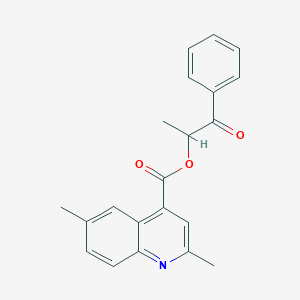
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)